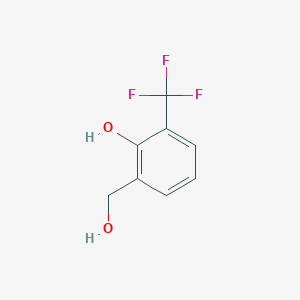

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol

Description

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol (C₈H₇F₃O₂) is a fluorinated phenolic compound characterized by a hydroxymethyl (–CH₂OH) group at position 2 and a trifluoromethyl (–CF₃) group at position 6 on the aromatic ring. This dual functionality makes the compound valuable in pharmaceutical and materials science applications, particularly in drug design and polymer synthesis .

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,12-13H,4H2 |

InChI Key |

DONDASBTXFTNLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol intermediates using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as gold-catalyzed hydration of trifluoromethyl-substituted alkynes, can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Substitution: Friedel-Crafts acylation using aluminum chloride, nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-(Formyl)-6-(trifluoromethyl)phenol or 2-(Carboxyl)-6-(trifluoromethyl)phenol.

Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)cyclohexanol.

Substitution: Formation of 2-(Hydroxymethyl)-4-nitro-6-(trifluoromethyl)phenol.

Scientific Research Applications

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is largely influenced by the trifluoromethyl group, which can modulate the compound’s electronic properties. The trifluoromethyl group exerts a strong inductive effect, withdrawing electron density from the phenol ring and making it more reactive towards electrophilic substitution reactions . Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural features of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol and its analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol | C₈H₇F₃O₂ | 216.14 | 2: –CH₂OH; 6: –CF₃ | Phenol, hydroxymethyl, trifluoromethyl |

| 3-(Difluoromethyl)-2-fluoro-6-(trifluoromethyl)phenol | C₈H₄F₆O | 230.11 | 2: –F; 3: –CHF₂; 6: –CF₃ | Phenol, difluoromethyl, trifluoromethyl, fluoro |

| 2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol | C₁₅H₁₁F₃N₂O | 316.26 | 2: –CH₃; 6: –N=CH–C₆H₄–CF₃ | Phenol, methyl, imine, trifluoromethyl |

| 4-(Methylthio)-6-(hydroxymethyl)-o-cresol | C₉H₁₂O₂S | 184.25 | 2: –CH₂OH; 4: –SCH₃; 6: –CH₃ | Phenol, hydroxymethyl, methylthio, methyl |

| 2-(Hydroxymethyl)phenol | C₇H₈O₂ | 124.14 | 2: –CH₂OH | Phenol, hydroxymethyl |

Key Differences and Implications

Electron-Withdrawing Effects

- The trifluoromethyl (–CF₃) group in the target compound and analogs (e.g., ) enhances acidity (pKa ~7–8) due to its strong electron-withdrawing nature. This contrasts with methylthio (–SCH₃) (), which is electron-donating, reducing phenolic acidity .

- Fluorine substituents (e.g., in ) further increase electronegativity, improving stability against oxidation but reducing solubility in polar solvents .

Hydrogen Bonding and Solubility

- The hydroxymethyl (–CH₂OH) group in the target compound and enables hydrogen bonding, enhancing water solubility compared to non-hydroxylated analogs. However, the hydrophobic –CF₃ group counterbalances this, resulting in moderate solubility .

- Imine-functionalized analogs () exhibit reduced hydrogen-bonding capacity due to the –N=CH– group, favoring organic solvent compatibility .

Steric and Conformational Effects

- This contrasts with smaller groups like –F (), which minimally affect steric bulk .

Biological Activity

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol, a compound with significant structural features, has garnered attention in various fields of biological research. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for drug discovery and development. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula for 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is C8H8F3O2, with a molecular weight of 196.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, thereby affecting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3O2 |

| Molecular Weight | 196.15 g/mol |

| IUPAC Name | 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol |

| Physical State | Solid |

The biological activity of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound can modulate enzyme activity and influence signal transduction pathways, which are critical in various physiological processes.

Antimicrobial Properties

Studies have demonstrated that 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study conducted on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 12 µM for 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol, indicating potent growth inhibition compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural modifications on the phenolic ring significantly impact the biological activity of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol. Variations in substituents can enhance or diminish its efficacy against specific targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl Group | Enhances solubility and bioactivity |

| Trifluoromethyl Group | Increases metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.